Subasumstat

描述

属性

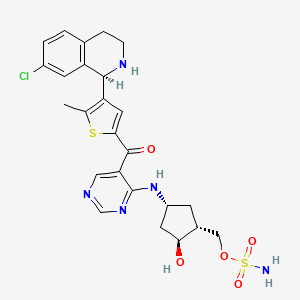

IUPAC Name |

[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRZVMYMQHNYJB-UNXOBOICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858276-04-6 | |

| Record name | Subasumstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858276046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Subasumstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUBASUMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43H3V6M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Key Synthetic Steps

-

Tetrahydroisoquinoline Synthesis :

The (1R)-7-chloro-1,2,3,4-tetrahydroisoquinoline intermediate is synthesized via a Pictet–Spengler reaction, starting from 7-chloroisoquinoline. Enantioselective reduction using a chiral catalyst ensures the desired (R)-configuration. -

Thiophene Carbonyl Pyrimidine Assembly :

A Suzuki–Miyaura coupling reaction links the 5-methylthiophene-2-carbonyl group to a pyrimidine ring. The pyrimidine nucleus is functionalized at the 4-position with an amino group for subsequent coupling. -

Cyclopentyl Sulfamate Formation :

The cyclopentanol derivative is synthesized through a stereoselective hydroxylation of a cyclopentene precursor, followed by sulfamation using sulfamoyl chloride. The (1R,2S,4R) configuration is achieved via asymmetric catalysis. -

Final Coupling and Purification :

The three intermediates are conjugated using peptide coupling reagents (e.g., HATU or EDCI). Reverse-phase chromatography (C18 column) resolves stereoisomers, yielding this compound with >98% purity.

Table 1: Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Catalysts | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Pictet–Spengler | Chiral BINAP-Pd catalyst | 78 | 95 |

| 2 | Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 85 | 97 |

| 3 | Asymmetric Hydroxylation | Sharpless Epoxidation | 70 | 96 |

| 4 | Amide Coupling | HATU, DIPEA | 65 | 98 |

Analytical Characterization

This compound’s structural integrity is verified through advanced spectroscopic and chromatographic techniques:

-

High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 577.1220 (calculated for C₂₅H₂₈ClN₅O₅S₂).

-

Nuclear Magnetic Resonance (NMR) :

-

Chiral HPLC : Utilized a Chiralpak IC-3 column (hexane:isopropanol 80:20) to confirm enantiomeric excess >99%.

Process Optimization and Scale-Up Challenges

Solubility and Stability Considerations

This compound exhibits limited aqueous solubility (28.84 mM in DMSO), necessitating the use of co-solvents like PEG-300 during formulation. Degradation studies under accelerated conditions (40°C/75% RH) revealed hydrolytic instability at the sulfamate ester, requiring strict control of humidity during manufacturing.

Stereochemical Control

The four stereocenters demand precise catalytic conditions. Transitioning from batch to flow chemistry improved the reproducibility of the Sharpless epoxidation step, reducing diastereomer formation from 8% to <1%.

Table 2: Critical Process Parameters

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Reaction Temperature | 0–5°C (Step 1) | Prevents racemization |

| Catalyst Loading | 5 mol% Pd (Step 2) | Maximizes coupling yield |

| Chromatography Gradient | 30–60% MeCN (Step 4) | Resolves sulfamate adducts |

Quality Control and Regulatory Compliance

This compound is manufactured under current Good Manufacturing Practices (cGMP) with stringent specifications:

化学反应分析

反应类型: 苏巴舒司他经历各种化学反应,包括:

氧化: 苏巴舒司他可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变苏巴舒司他的化学结构,可能改变其生物活性。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤化剂、亲核试剂.

主要形成的产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致形成羟基化衍生物,而还原可能导致形成还原类似物 .

科学研究应用

苏巴舒司他在科学研究中具有广泛的应用,包括:

化学: 用作研究 SUMOylation 及其在细胞过程中的作用的工具。

生物学: 研究其对基因表达、DNA 修复和细胞内信号传导的影响。

医学: 探索作为增强抗肿瘤免疫和克服肿瘤对检查点抑制剂耐药的潜在治疗剂.

工业: 用于开发新型癌症治疗方法和免疫调节剂.

作用机制

苏巴舒司他通过与 SUMO 蛋白结合并形成加合物发挥其作用,从而阻止 SUMO 从 SUMO 激活酶转移到 SUMO 结合酶 UBC9。这种抑制破坏了 SUMOylation 介导的途径,导致 1 型干扰素信号传导的激活,并促进抗肿瘤免疫反应。 分子靶标包括 SUMO 蛋白和 SUMO 激活酶 .

类似化合物:

银杏酸: 另一种具有潜在抗肿瘤活性的 SUMOylation 抑制剂。

ML-792: 一种选择性 SUMO 激活酶抑制剂,具有类似的作用机制.

苏巴舒司他的独特之处: 苏巴舒司他通过促进 1 型干扰素信号传导增强先天和适应性免疫反应的能力是独一无二的。 这种双重作用机制使其成为与其他免疫调节剂联合治疗的有希望的候选者 .

相似化合物的比较

Subasumstat vs. ML-792

Structural and Mechanistic Similarities :

Key Differences :

- Immune Modulation : this compound uniquely induces type I IFN responses, reprogramming tumor microenvironments (TME) to enhance macrophage and NK cell activity. This immune-permissive shift is validated in clinical microdosing studies . ML-792 lacks reported immune-modulatory effects, with preclinical data focusing on direct tumor cell apoptosis .

- Clinical Progress: this compound is in Phase 1b/2 trials for combination therapies (e.g., with pembrolizumab or rituximab), demonstrating tolerability and immune activation .

- Therapeutic Scope: this compound shows efficacy in both solid tumors (e.g., head and neck carcinoma) and hematological models (e.g., diffuse lymphoma), whereas ML-792’s activity is primarily documented in vitro and in xenograft models .

This compound vs. Non-Covalent SUMO Inhibitors

This may enhance efficacy in immunosuppressive TMEs but could increase off-target risks .

Data Tables

Table 1: Comparative Overview of this compound and ML-792

Table 2: this compound Pharmacokinetic Highlights ()

| Parameter | Plasma (Mean ± SD) | Whole Blood (Mean ± SD) |

|---|---|---|

| Cmax | 1,250 ± 350 ng/mL | 980 ± 210 ng/mL |

| Tmax | 2.5 ± 1.1 hours | 3.0 ± 1.5 hours |

| Half-life (T1/2z) | 8.2 ± 2.3 hours | 7.8 ± 2.0 hours |

| AUC∞ | 12,500 ± 3,200 ng·h/mL | 9,800 ± 2,500 ng·h/mL |

Conclusion this compound distinguishes itself among SUMO E1 inhibitors through its robust immune-activating profile, validated in both preclinical and early clinical settings. Unlike ML-792, which remains preclinical, this compound’s ability to synergize with monoclonal antibodies (e.g., rituximab) and checkpoint inhibitors positions it as a promising candidate for combination regimens. Its covalent mechanism and IFN-driven TME remodeling further underscore its therapeutic novelty, though long-term safety and efficacy data await Phase 3 validation.

生物活性

Subasumstat, also known as TAK-981, is a first-in-class small molecule inhibitor of the small ubiquitin-like modifier (SUMO) activating enzyme (SAE2). It is currently under investigation for its potential therapeutic applications in various cancers, particularly advanced solid tumors and lymphomas. This article compiles detailed research findings, pharmacodynamic data, and case studies to elucidate the biological activity of this compound.

This compound functions by inhibiting the SUMOylation process, a reversible post-translational modification that regulates numerous cellular processes, including inflammatory responses and immune signaling. By blocking SUMOylation, this compound is designed to enhance type I interferon (IFN) signaling, thereby stimulating both innate and adaptive immune responses against tumors .

Pharmacodynamics

Key Findings:

- Dose-Dependent Activity: In clinical trials, this compound demonstrated a dose-dependent increase in IFN-1 gene signature expression in peripheral blood and plasma levels of several IFN-1-induced cytokines. This was accompanied by an increase in activated natural killer (NK) cells and CD8+ T cells .

- Target Engagement: Pharmacodynamic analyses indicated that doses above 60 mg resulted in significant SUMO2/3 inhibition and increased immune activation markers within the tumor microenvironment (TME) .

Table 1: Summary of Pharmacodynamic Effects

| Dose (mg) | SUMO2/3 Inhibition | NK Cell Activation | CD8+ T Cell Infiltration |

|---|---|---|---|

| 10 | Minimal | Low | Low |

| 40 | Moderate | Moderate | Moderate |

| 60 | Significant | High | High |

| 90 | Robust | Very High | Very High |

Clinical Trials and Efficacy

This compound has been evaluated in multiple clinical trials, notably phase 1/2 studies focusing on safety, pharmacokinetics, and preliminary efficacy.

Case Study Highlights:

- Solid Tumors and Lymphomas: In a phase 1 study involving patients with advanced solid tumors or relapsed/refractory lymphomas, this compound exhibited a manageable safety profile with preliminary anti-tumor activity. One patient with HER2-negative breast cancer showed a partial response after receiving biweekly doses .

- Combination Therapies: Preclinical studies suggest that this compound can enhance the efficacy of other treatments, such as rituximab in lymphoma models. The combination therapy resulted in improved macrophage phagocytosis and NK cell cytotoxicity against CD20+ cells .

Immune Modulation

This compound's ability to modulate the immune response is one of its most significant biological activities:

- Enhancement of Adaptive Immunity: By promoting type I IFN signaling, this compound enhances the activation of dendritic cells and T cells within the TME. This leads to an inflammatory environment conducive to anti-tumor activity .

- Impact on Tumor Microenvironment: Clinical evaluations showed increased PD-L1 expression in tumor samples post-treatment, indicating an adaptive immune response shift from immune-suppressive to immune-permissive states .

Table 2: Immune Response Modulation by this compound

| Immune Cell Type | Effect Post-Treatment |

|---|---|

| NK Cells | Increased cytotoxicity |

| CD8+ T Cells | Enhanced infiltration |

| Dendritic Cells | Improved antigen presentation |

| Macrophages | Increased phagocytic activity |

常见问题

Q. What structural characteristics of Subasumstat are critical for its pharmacological activity, and how can researchers validate these features experimentally?

this compound’s pharmacological activity is influenced by its sulfur-containing moieties and stereospecific configuration. Key structural elements include a sulfonamide group and a chiral center, as illustrated in its molecular structure . To validate these features, researchers should employ techniques such as X-ray crystallography for 3D conformation analysis, nuclear magnetic resonance (NMR) spectroscopy for functional group identification, and enantiomer-specific assays (e.g., using (S)-Subasumstat as a control ) to confirm stereochemical relevance to target engagement.

Q. What preclinical models are most suitable for evaluating this compound’s mechanism of action and efficacy?

In vivo models such as xenografts derived from non-small cell lung cancer (NSCLC) or microsatellite-stable colorectal cancer (MSS-CRC) are recommended, as these align with this compound’s clinical trial targets . Dose-response studies in these models should incorporate pharmacodynamic markers (e.g., SUMOylation inhibition, IFN-1 signaling upregulation) to validate target engagement. Researchers must standardize protocols for tumor volume measurement and histopathological analysis to ensure reproducibility.

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) data across experimental setups?

PK variability often arises from differences in administration routes or metabolic pathways. Methodologically, researchers should:

- Use linear regression models to assess dose proportionality.

- Conduct crossover studies in animal models to control for intersubject variability.

- Apply mass spectrometry for precise quantification of plasma concentrations, ensuring subsampling protocols minimize analytical error .

Advanced Research Questions

Q. How should clinical trials be designed to evaluate this compound in combination with immune checkpoint inhibitors like pembrolizumab?

Phase II trials should adopt a dose-escalation design with biomarker-driven patient stratification. Key considerations include:

- Primary endpoints : Objective response rate (ORR) and progression-free survival (PFS), with stratification by PD-L1 status in NSCLC cohorts .

- Safety monitoring : Rigorous tracking of ≥Grade 3 treatment-emergent adverse events (TEAEs), particularly anemia and hepatotoxicity, using Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

- Pharmacodynamic integration : Serial tumor biopsies to correlate SUMOylation inhibition with clinical response.

Q. How can conflicting efficacy data between preclinical and clinical studies of this compound be resolved?

Discrepancies may arise from interspecies metabolic differences or tumor microenvironment heterogeneity. Researchers should:

- Perform comparative genomic analyses of preclinical models and patient-derived samples to identify resistance mechanisms.

- Utilize patient-derived xenograft (PDX) models with humanized immune systems to bridge translational gaps.

- Apply meta-analytic frameworks to harmonize data from disparate sources, prioritizing studies with low risk of sampling bias .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous patient populations?

Advanced approaches include:

- Mixed-effects modeling : To account for intra- and inter-patient variability in drug exposure.

- Bayesian adaptive designs : For real-time dose optimization based on accumulating efficacy and safety data.

- Machine learning : Clustering algorithms to identify subgroups with differential responses (e.g., MSS-CRC vs. NSCLC) .

Q. How can researchers validate this compound’s target engagement in clinical samples?

Methodologies include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : To quantify SUMOylated protein levels in peripheral blood mononuclear cells (PBMCs).

- Flow cytometry : For IFN-1 pathway activation markers (e.g., phosphorylated STAT1).

- Ex vivo assays : Tumor organoid cultures treated with this compound to assess direct antitumor effects .

Data Interpretation and Reporting Guidelines

Q. How should researchers report contradictory findings in this compound’s efficacy across trial cohorts?

Adhere to CONSORT guidelines for clinical trials:

- Clearly delineate cohort-specific results (e.g., ORR in NSCLC vs. MSS-CRC).

- Discuss potential confounders (e.g., prior therapies, genetic heterogeneity) in the "Limitations" section.

- Use forest plots to visualize heterogeneity in meta-analyses .

Q. What strategies mitigate bias in this compound’s safety profile assessments?

- Blinded adjudication committees : Independent review of adverse events to minimize investigator bias.

- Propensity score matching : Adjust for baseline imbalances between treatment arms.

- Sensitivity analyses : Exclude outliers or non-adherent patients to confirm robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。